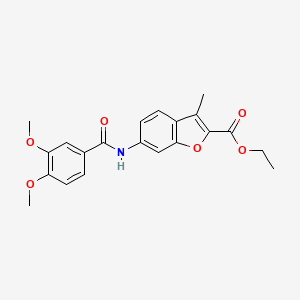
ethyl 6-(3,4-dimethoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(3,4-dimethoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.13688739 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-(3,4-dimethoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzofuran core, an ethyl ester group, and a dimethoxybenzamido substituent. The molecular formula is C21H21NO6 with a molecular weight of 383.4 g/mol .
Synthesis Overview:
- Formation of the Benzofuran Core: This is typically achieved through cyclization reactions involving suitable precursors under acidic conditions.
- Amidation Reaction: The introduction of the 3,4-dimethoxybenzamido group is performed using coupling agents such as EDCI in the presence of a base.
- Esterification: The final step involves esterifying the carboxylic acid group with ethanol, often using an acid catalyst like sulfuric acid .
Pharmacological Potential
This compound has been evaluated for various biological activities:
- Anticancer Activity: Preliminary studies suggest that compounds in this class may exhibit cytotoxic effects against cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications to the benzofuran structure can enhance anticancer potency .
- Anti-inflammatory Properties: The compound is being investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic avenues for treating inflammatory diseases .
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for conditions like diabetes. For example, related compounds have demonstrated significant inhibition of α-glucosidase .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Enzyme Inhibition | Inhibition of α-glucosidase |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease processes. These studies indicated strong interactions with key proteins, suggesting potential as a lead compound in drug development .
ADMET Properties
A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties suggests that this compound can exhibit favorable pharmacokinetic profiles, making it a candidate for further development in therapeutic applications .
Properties
IUPAC Name |
ethyl 6-[(3,4-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)15-8-7-14(11-17(15)28-19)22-20(23)13-6-9-16(25-3)18(10-13)26-4/h6-11H,5H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBBZTGVADEPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














